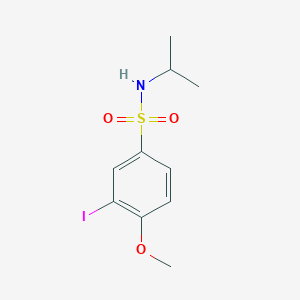![molecular formula C13H13Cl2NO2S3 B305212 N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been found to have potential therapeutic applications in the field of cancer research. DBeQ is a member of the class of compounds known as isothioureas, which have been shown to have a wide range of biological activities. In
科学的研究の応用
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have potential therapeutic applications in cancer research. Specifically, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been found to inhibit the activity of the proteasome, a complex of proteins responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. This makes N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide a promising candidate for the development of new cancer therapies.
作用機序
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide works by binding to the active site of the proteasome, preventing the degradation of unwanted proteins and leading to the accumulation of toxic proteins within cells. This accumulation of toxic proteins ultimately leads to cell death. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to be a selective inhibitor of the proteasome, meaning that it does not affect the activity of other cellular proteins.
Biochemical and Physiological Effects
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been found to inhibit the growth of tumors in animal models. N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide is its high potency and selectivity for the proteasome. This makes it a useful tool for studying the role of the proteasome in cellular processes. However, one limitation of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has not yet been extensively tested in humans, so its safety and efficacy in clinical settings are still unknown.
将来の方向性
There are a number of future directions for research on N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. One area of interest is the development of new cancer therapies based on N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide and other proteasome inhibitors. Additionally, research is needed to determine the safety and efficacy of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide in humans, as well as to explore its potential applications in the treatment of other diseases such as inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide and to identify other potential targets for isothiourea compounds.
合成法
The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium hydrosulfide to form the corresponding thiol. This thiol is then reacted with 2-chloroethylsulfonyl chloride to form the final product, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide. The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research and development.
特性
製品名 |
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide |
|---|---|
分子式 |
C13H13Cl2NO2S3 |
分子量 |
382.4 g/mol |
IUPAC名 |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13Cl2NO2S3/c14-11-3-1-4-12(15)10(11)9-19-8-6-16-21(17,18)13-5-2-7-20-13/h1-5,7,16H,6,8-9H2 |
InChIキー |
UKKUAMJMGVEJOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CC=CS2)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNS(=O)(=O)C2=CC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
